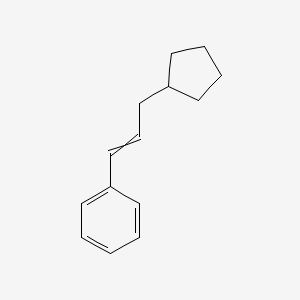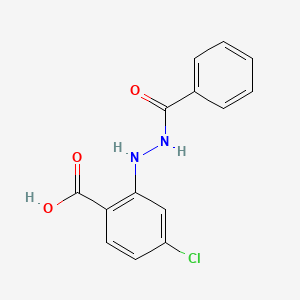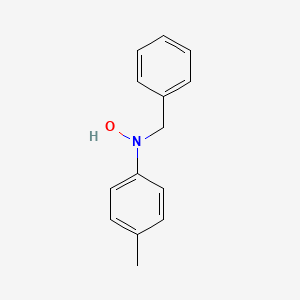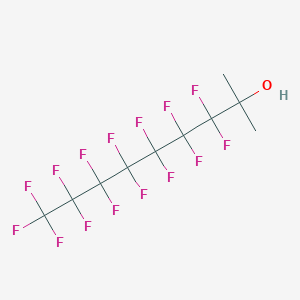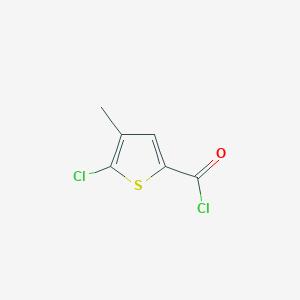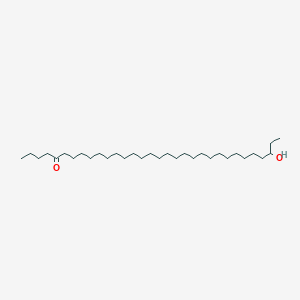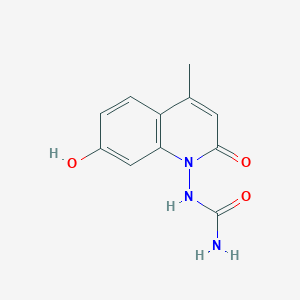
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The structure of this compound features a quinolinone core with a hydroxy group at the 7th position, a methyl group at the 4th position, and a urea moiety attached to the nitrogen atom at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate aniline derivatives with suitable reagents.
Introduction of the Hydroxy and Methyl Groups: The hydroxy group at the 7th position and the methyl group at the 4th position can be introduced through selective functionalization reactions.
Attachment of the Urea Moiety: The final step involves the reaction of the quinolinone derivative with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a quinone derivative.
Reduction: The quinolinone core can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The methyl group at the 4th position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as an antitumor agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It induces apoptosis through the activation of caspases and the modulation of the Bcl-2 family of proteins. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)urea can be compared with other quinolinone derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, 7-hydroxy-4-methylquinolin-2(1H)-one, and 4-methyl-7-quinolinol.
Uniqueness: The presence of the urea moiety in this compound distinguishes it from other quinolinone derivatives, providing it with unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
94817-61-5 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(7-hydroxy-4-methyl-2-oxoquinolin-1-yl)urea |
InChI |
InChI=1S/C11H11N3O3/c1-6-4-10(16)14(13-11(12)17)9-5-7(15)2-3-8(6)9/h2-5,15H,1H3,(H3,12,13,17) |
Clé InChI |
VGUXHPCTGBAYRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=C1C=CC(=C2)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




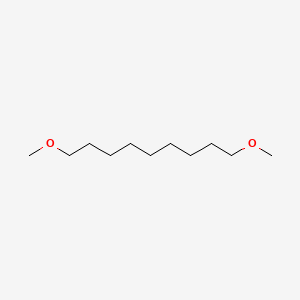
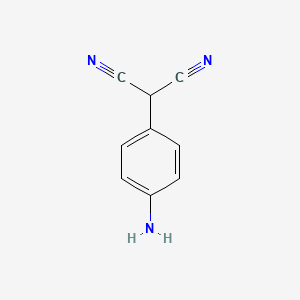
![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
